molecular formula C10H19NO3 B2682106 N-(2-hydroxy-3-methoxy-2-methylpropyl)pent-4-enamide CAS No. 1334370-09-0

N-(2-hydroxy-3-methoxy-2-methylpropyl)pent-4-enamide

Cat. No.: B2682106
CAS No.: 1334370-09-0
M. Wt: 201.266
InChI Key: HWGFMGDWOCUSMN-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-methoxy-2-methylpropyl)pent-4-enamide is an organic compound with the molecular formula C10H19NO3 and a molecular weight of 201.266 g/mol. This compound is characterized by the presence of a hydroxy group, a methoxy group, and a pent-4-enamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-methoxy-2-methylpropyl)pent-4-enamide typically involves the reaction of 2-hydroxy-3-methoxy-2-methylpropanol with pent-4-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-methoxy-2-methylpropyl)pent-4-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4

    Substitution: Nucleophiles such as halides, thiols, or amines

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an amine

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(2-hydroxy-3-methoxy-2-methylpropyl)pent-4-enamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-methoxy-2-methylpropyl)pent-4-enamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxypropyl)methacrylamide
  • N-(2-hydroxyethyl)acrylamide
  • N-(2-hydroxy-3-methoxypropyl)acrylamide

Uniqueness

N-(2-hydroxy-3-methoxy-2-methylpropyl)pent-4-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydrophilicity and hydrophobicity, making it suitable for a broader range of applications.

Biological Activity

N-(2-hydroxy-3-methoxy-2-methylpropyl)pent-4-enamide, with the molecular formula C10_{10}H19_{19}NO3_3 and a molecular weight of 201.266 g/mol, is an organic compound characterized by its unique functional groups, including a hydroxy group, a methoxy group, and a pent-4-enamide moiety. This structural composition contributes to its versatility and potential applications in various fields, particularly in medicinal chemistry and biological research.

The biological activity of this compound is primarily linked to its interactions with specific molecular targets, such as enzymes and receptors. The presence of hydroxy and methoxy groups enhances its binding affinity to these targets, suggesting potential roles as enzyme inhibitors or modulators in biochemical pathways. This compound may influence various physiological processes by either inhibiting or stimulating these pathways, which could lead to therapeutic applications in treating diseases.

Research Findings

Recent studies have explored the compound's potential as a biochemical probe or inhibitor. For instance, it has been investigated for its efficacy in modulating enzyme activity, which is crucial for developing new therapeutic agents. The specific interactions at the molecular level are still under investigation, but preliminary findings indicate that it may exhibit significant biological effects.

Case Studies

  • Enzyme Inhibition : Preliminary research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to reduced substrate conversion rates, thus altering metabolic processes relevant to disease states.
  • Therapeutic Potential : The compound has been evaluated for its therapeutic potential in various disease models, including cancer and metabolic disorders. In vitro studies suggest that it may possess anti-proliferative properties against certain cancer cell lines.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaBiological Activity
N-(2-hydroxypropyl)methacrylamideC8_{8}H15_{15}NO3_3Moderate enzyme inhibition
N-(2-hydroxyethyl)acrylamideC7_{7}H13_{13}NO3_3Low anti-cancer activity
N-(2-hydroxy-3-methoxypropyl)acrylamideC10_{10}H17_{17}NO3_3Significant anti-inflammatory effects

This table illustrates that while this compound shares structural similarities with other compounds, its specific combination of functional groups may confer distinct biological activities.

Synthesis Methods

The synthesis of this compound typically involves:

  • Reactants : The reaction starts with 2-hydroxy-3-methoxy-2-methylpropanol and pent-4-enoyl chloride.
  • Catalysts : A base such as triethylamine is used to facilitate the reaction.
  • Conditions : The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

The compound's properties include:

  • Solubility : Enhanced solubility due to methoxy groups.
  • Reactivity : Capable of undergoing oxidation and reduction reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-4-5-6-9(12)11-7-10(2,13)8-14-3/h4,13H,1,5-8H2,2-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGFMGDWOCUSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC=C)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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